molecular formula C13H11NO3 B3168715 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS No. 932276-14-7

3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

Cat. No.: B3168715
CAS No.: 932276-14-7
M. Wt: 229.23 g/mol
InChI Key: FSCXRLWOKQANAC-UHFFFAOYSA-N
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Description

Contextualization within Pyrrole (B145914) and Benzoic Acid Derivatives Chemistry

3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is a bifunctional organic molecule. It incorporates a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, which is a common scaffold in a vast array of biologically active compounds and natural products. The pyrrole ring is substituted at the nitrogen atom with a 4-methylbenzoic acid moiety and at the C2 position with a formyl (aldehyde) group.

The pyrrole component is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The formyl group at the C2 position of the pyrrole ring is a versatile functional group that can participate in various chemical transformations, making it a valuable synthon for the construction of more complex molecules.

The benzoic acid moiety is another privileged structure in medicinal chemistry. Benzoic acid and its derivatives are known for their antimicrobial properties and are used as precursors for the synthesis of many pharmaceutical agents. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological targets. The methyl group on the benzene (B151609) ring can modulate the lipophilicity and metabolic stability of the compound.

Overview of Related Chemotypes and Their Academic Significance

The academic significance of chemotypes related to this compound is substantial, with numerous studies highlighting their therapeutic potential.

N-Arylpyrroles: This class of compounds, where an aromatic ring is directly attached to the nitrogen atom of the pyrrole, has been extensively investigated. Research has demonstrated that N-arylpyrrole derivatives possess a range of biological activities. For instance, certain N-arylpyrroles have shown potent antimicrobial activity against a panel of pathogenic bacteria, including resistant strains. tandfonline.comnih.govnih.govfigshare.comtandfonline.com Some have also been identified as inhibitors of HIV-1 entry by interfering with the gp41 six-helix bundle formation, showcasing their potential as antiviral agents. nih.gov The nature and substitution pattern on the aryl ring significantly influence the biological activity.

Pyrrole-2-carboxaldehydes: The pyrrole-2-carboxaldehyde scaffold is a key intermediate in the synthesis of various porphyrins, dyes, and pharmacologically active molecules. proquest.com It is a versatile building block that allows for the introduction of diverse functionalities. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to create larger, more complex structures.

Substituted Benzoic Acids: Benzoic acid derivatives are integral to the development of a wide array of pharmaceuticals. The substitution pattern on the benzoic acid ring is crucial for determining the pharmacological profile of these compounds.

The combination of these three key structural motifs in this compound suggests a high potential for novel biological activities.

Identification of Research Gaps Concerning this compound

Despite the significant academic interest in the constituent chemotypes, a thorough review of the scientific literature reveals a notable research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and biological evaluation. This absence of information presents a clear opportunity for new and original research in the field of medicinal chemistry. The unique substitution pattern of this molecule warrants investigation to understand how the interplay between the formyl-pyrrole and the methyl-benzoic acid moieties influences its physicochemical properties and biological activity.

Objectives and Scope of Academic Inquiry into this compound

Given the identified research gaps, a focused academic inquiry into this compound is highly warranted. The primary objectives of such an investigation would be:

Development of a reliable and efficient synthetic route: A key initial step would be to establish a reproducible method for the synthesis of the target compound. A plausible approach would involve the Paal-Knorr pyrrole synthesis, a well-established method for forming pyrrole rings from a 1,4-dicarbonyl compound and a primary amine. ias.ac.inrsc.orgwikipedia.orgbohrium.com In this case, the reaction would likely involve 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde) and 3-amino-4-methylbenzoic acid. The formylation of the resulting N-arylpyrrole could then be achieved through methods like the Vilsmeier-Haack reaction.

Thorough physicochemical and spectroscopic characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques. This would include determining its melting point, solubility, and spectroscopic data.

Exploration of its potential biological activities: Based on the known activities of related chemotypes, a comprehensive biological screening of this compound would be a primary objective. This could include assays for antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

Investigation of its structure-activity relationships (SAR): Synthesis and evaluation of a series of analogues with modifications to the substitution pattern on both the pyrrole and benzoic acid rings would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective compounds.

The scope of this inquiry would be to lay the foundational knowledge for this novel compound, paving the way for potential future development in medicinal chemistry.

Interactive Data Tables

Table 1: Plausible Synthetic Route

StepReactionReactantsReagents/ConditionsProduct
1Paal-Knorr Pyrrole Synthesis3-amino-4-methylbenzoic acid, 2,5-DimethoxytetrahydrofuranAcetic acid, heat3-(1H-pyrrol-1-yl)-4-methylbenzoic acid
2Vilsmeier-Haack Formylation3-(1H-pyrrol-1-yl)-4-methylbenzoic acidPhosphorus oxychloride, DimethylformamideThis compound

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Signals corresponding to the pyrrole ring protons, the aromatic protons of the benzoic acid ring, the methyl protons, the aldehyde proton, and the carboxylic acid proton.
¹³C NMR Resonances for the carbons of the pyrrole ring, the benzoic acid ring, the methyl group, the aldehyde carbonyl, and the carboxylic acid carbonyl.
IR Characteristic absorption bands for the N-H stretch (if any residual starting material), C-H stretches (aromatic and aliphatic), C=O stretches (aldehyde and carboxylic acid), and C=C stretches (aromatic rings).
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₃, MW: 229.23 g/mol ).

Table 3: Potential Areas of Biological Investigation

ActivityRationale
Antimicrobial Based on the known antimicrobial properties of both pyrrole and benzoic acid derivatives. tandfonline.comnih.govnih.govfigshare.comtandfonline.com
Antiviral N-arylpyrrole derivatives have shown promise as HIV-1 entry inhibitors. nih.gov
Anti-inflammatory Many heterocyclic compounds, including pyrrole derivatives, exhibit anti-inflammatory effects.
Anticancer The pyrrole scaffold is present in several anticancer agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-formylpyrrol-1-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-4-5-10(13(16)17)7-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCXRLWOKQANAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid suggests two primary disconnection points, leading to logical and feasible forward synthetic plans.

Disconnection A (C-N Bond): The most intuitive disconnection is at the C-N bond between the pyrrole (B145914) nitrogen and the benzoic acid ring. This approach simplifies the molecule into two key synthons: pyrrole-2-carboxaldehyde and a 3-amino-4-methylbenzoic acid derivative. This strategy falls under the category of convergent synthesis, where two complex fragments are prepared separately before being coupled in a late-stage step.

Disconnection B (Pyrrole Ring Formation): An alternative disconnection involves the bonds forming the pyrrole ring itself. This leads to a linear synthesis approach where the N-aryl bond is established early. The logical precursors for this strategy would be 3-amino-4-methylbenzoic acid and a four-carbon component suitable for a Paal-Knorr synthesis, such as succinaldehyde (B1195056) or its synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran). The formyl group would then be introduced in a subsequent step.

These two distinct retrosynthetic pathways form the basis for developing both convergent and linear strategies for the target molecule.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, specific synthetic routes can be proposed. These routes leverage classic and modern organic reactions for heterocycle formation and functionalization.

A convergent strategy involves the initial synthesis of two main building blocks followed by their coupling.

Preparation of Pyrrole-2-carboxaldehyde: This starting material is commercially available or can be readily synthesized through various established methods.

Preparation of 3-amino-4-methylbenzoic acid: This can be synthesized from 4-methyl-3-nitrobenzoic acid via reduction of the nitro group, a standard and high-yielding transformation.

Coupling Reaction: The final and most critical step is the formation of the C-N bond between the pyrrole nitrogen and the aromatic ring of the benzoic acid derivative. This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or an Ullmann condensation. These reactions are well-suited for forming aryl-nitrogen bonds.

A linear pathway builds the molecule in a step-by-step fashion, starting from a simpler precursor.

Paal-Knorr Pyrrole Synthesis: The most common and direct method for forming the N-substituted pyrrole ring is the Paal-Knorr reaction. nih.govsemanticscholar.org This involves the condensation of a primary amine (3-amino-4-methylbenzoic acid) with a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ to succinaldehyde). This reaction is typically carried out under acidic conditions. nih.gov

Formylation of the Pyrrole Ring: Once the 3-(1H-pyrrol-1-yl)-4-methylbenzoic acid intermediate is formed, the final step is the introduction of the formyl group. The Vilsmeier-Haack reaction is the classic and most effective method for the formylation of electron-rich heterocycles like pyrrole. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to install the formyl group regioselectively at the C2-position.

This linear approach is often straightforward and relies on robust, well-understood reactions, making it a reliable strategy for the synthesis of the target compound.

Incorporating green chemistry principles is crucial for developing sustainable synthetic methodologies. mdpi.com For the synthesis of this compound, several aspects can be optimized to reduce environmental impact. conicet.gov.ar

Solvent Choice: The Paal-Knorr reaction, traditionally performed in organic solvents, can be adapted to greener alternatives. Studies have shown that this reaction can be effectively carried out in water or water-ethanol mixtures, which significantly reduces the reliance on volatile organic compounds (VOCs). nih.gov

Catalysis: Replacing hazardous mineral acids with more environmentally benign catalysts is a key goal. For the Paal-Knorr synthesis, catalysts such as citric acid or saccharin (B28170) have been reported as effective and greener alternatives. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org

Table 1: Comparison of Conventional vs. Green Approaches for Pyrrole Synthesis
Reaction StepConventional MethodGreen AlternativeAdvantage of Green Method
Paal-Knorr Synthesis (Solvent)Acetic Acid, TolueneWater, Ethanol-Water nih.govReduced VOCs, lower toxicity, improved safety.
Paal-Knorr Synthesis (Catalyst)Mineral Acids (e.g., HCl)Citric Acid, Lactic Acid, Saccharin nih.govsemanticscholar.orgLess corrosive, biodegradable, easier to handle.
Heating MethodConventional RefluxMicrowave Irradiation, Ultrasound semanticscholar.orgFaster reaction rates, lower energy consumption.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of the synthesis, optimization of reaction parameters for key steps is essential. This involves fine-tuning catalysts, temperature, and reaction times to achieve the highest possible yield and purity of the desired product.

The choice of catalyst is paramount for the success of several key transformations in the proposed synthetic routes.

Paal-Knorr Synthesis: While often considered a simple acid-catalyzed condensation, the choice of acid can influence the reaction's efficiency. Lewis acids have also been employed to facilitate this transformation, sometimes offering milder conditions which can be beneficial for substrates with sensitive functional groups. semanticscholar.org

C-N Cross-Coupling: In the convergent approach, the selection of the catalytic system for the Buchwald-Hartwig amination is critical. This typically involves a palladium precatalyst and a specialized phosphine (B1218219) ligand. The optimal combination depends on the specific substrates, and screening different ligands and reaction conditions is often necessary to achieve high yields.

Gold Catalysis: Modern synthetic methods have introduced gold catalysts for the synthesis of substituted pyrroles from enyne sulfonamides. nih.gov Such advanced catalytic systems could offer alternative, highly efficient routes to the pyrrole core of the target molecule.

Table 2: Catalytic Systems for Key Reactions in Pyrrole Synthesis
ReactionCatalyst SystemTypical ConditionsReference
Paal-Knorr SynthesisCitric AcidAqueous media, heat nih.gov
Paal-Knorr SynthesisSaccharinSolvent-free or organic solvent, heat nih.gov
Paal-Knorr SynthesisMgI₂·OEt₂Organic solvent, room temp. or heat nih.gov
C-N Cross-CouplingPd(OAc)₂ / Ligand (e.g., XPhos)Toluene, base (e.g., K₂CO₃), heatGeneral Buchwald-Hartwig Conditions
Pyrrole formation from enynesIPrAuCl/AgNTf₂Organic solvent, heat nih.gov

By systematically applying these retrosynthetic principles and considering various synthetic strategies, including both convergent and linear pathways, efficient and sustainable routes to this compound can be successfully developed and optimized.

Solvent Effects and Reaction Medium Engineering

The synthesis of this compound is significantly influenced by the choice of solvent, which can affect reaction rates, yields, and even the feasibility of certain synthetic routes. The selection of an appropriate reaction medium is a critical aspect of process optimization, impacting both the solubility of reactants and the stability of intermediates.

In the context of the Paal-Knorr synthesis of N-substituted pyrroles, a common method for forming the pyrrole ring, the solvent choice is largely dependent on the amine substrate. alfa-chemistry.com For the synthesis of the target molecule, which would likely involve the reaction of a 1,4-dicarbonyl compound with 3-amino-4-methylbenzoic acid, polar protic solvents are often employed to facilitate the dissolution of the amine and manage the water generated during the reaction. However, deep eutectic solvents (DES), such as a combination of choline (B1196258) chloride and urea, have emerged as effective and environmentally friendly alternatives. researchgate.net These solvents can act as both the reaction medium and catalyst, often under milder conditions and without the need for an additional Brønsted or Lewis acid. researchgate.net The use of ionic liquids like [BMIm]BF4 has also been explored, enabling the reaction to proceed at room temperature without an acid catalyst. alfa-chemistry.com

For the formylation step, often achieved through a Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) typically serves as both a reactant and a solvent. ijpcbs.com However, in cases where a co-solvent is necessary, halogenated hydrocarbons such as dichloromethane (B109758) or chloroform (B151607) are commonly used. ijpcbs.comrsc.org The choice of solvent in the Vilsmeier-Haack reaction is crucial as it must be inert to the highly reactive Vilsmeier reagent and provide good solubility for the pyrrole substrate.

The table below summarizes the impact of different solvent systems on key synthetic steps relevant to the formation of this compound, based on analogous reactions.

Synthetic StepSolvent SystemObserved Effects and FindingsReference
Paal-Knorr Pyrrole SynthesisDeep Eutectic Solvents (e.g., Choline Chloride/Urea)Acts as both solvent and catalyst, enabling mild reaction conditions and high environmental friendliness. researchgate.net
Paal-Knorr Pyrrole SynthesisIonic Liquids (e.g., [BMIm]BF4)Allows the reaction to proceed at room temperature without an additional acid catalyst. alfa-chemistry.com
Paal-Knorr Pyrrole SynthesisWaterAn inexpensive and practical solvent for iron-catalyzed synthesis of N-substituted pyrroles. organic-chemistry.org
Vilsmeier-Haack FormylationN,N-Dimethylformamide (DMF)Serves as both reactant and solvent, facilitating the generation of the Vilsmeier reagent. ijpcbs.com
Vilsmeier-Haack FormylationChloroform/DichloromethaneCommonly used as co-solvents, particularly when the substrate has limited solubility in DMF. ijpcbs.comrsc.org

Temperature and Pressure Influence on Reaction Kinetics

In the Paal-Knorr synthesis of the pyrrole ring, the reaction is often conducted at elevated temperatures to drive the condensation and cyclization-dehydration steps. rgmcet.edu.in Traditional methods may involve prolonged heating in acidic solutions. rgmcet.edu.in However, the use of microwave irradiation has been shown to significantly accelerate this reaction, leading to shorter reaction times and often improved yields. alfa-chemistry.com The application of microwave heating in conjunction with solvent-free conditions or the use of high-boiling solvents can be a particularly effective strategy.

For the Vilsmeier-Haack formylation, temperature control is crucial due to the thermal instability of the Vilsmeier reagent and the exothermic nature of the reaction. researchgate.netmt.com The Vilsmeier reagent is typically prepared at low temperatures (below 25°C) to prevent decomposition. ijpcbs.com The subsequent formylation of the pyrrole substrate is often carried out at temperatures ranging from 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com For highly reactive pyrroles, the reaction may proceed efficiently at room temperature, while less reactive substrates may require heating. reddit.com It is important to note that temperatures above 120°C can lead to the violent decomposition of DMF, posing a safety hazard. researchgate.net

Pressure is generally not a critical parameter for these reactions when conducted in batch processes under standard atmospheric conditions. However, in continuous flow synthesis, pressure can become a significant factor in maintaining the solvent in a liquid state at elevated temperatures and in controlling the flow rates of reactants.

The following table outlines the influence of temperature on the key synthetic steps for this compound, based on established methodologies for similar compounds.

Synthetic StepTemperature RangeObservations and Impact on KineticsReference
Paal-Knorr Pyrrole Synthesis (Conventional Heating)Elevated temperatures (reflux)Drives the condensation and cyclization-dehydration steps, but can require long reaction times. rgmcet.edu.in
Paal-Knorr Pyrrole Synthesis (Microwave)Varied, dependent on solvent and powerSignificantly accelerates the reaction, leading to shorter reaction times and often improved yields. alfa-chemistry.com
Vilsmeier Reagent Formation< 25°CLow temperatures are necessary to prevent the thermal decomposition of the reagent. ijpcbs.com
Vilsmeier-Haack Formylation0°C to 80°CThe optimal temperature depends on the substrate's reactivity; higher temperatures can increase the reaction rate but also the risk of side reactions. jk-sci.com
Vilsmeier-Haack Formylation (Decomposition)> 120°CCan lead to violent decomposition of DMF, posing a significant safety hazard. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity, suitable for subsequent applications. The presence of both a carboxylic acid and an aldehyde functional group, as well as the aromatic nature of the compound, dictates the choice of appropriate purification techniques.

Recrystallization is a primary method for the purification of solid organic compounds like the target molecule. alfa-chemistry.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. pitt.edu For benzoic acid derivatives, water is often a suitable solvent for recrystallization, as the solubility of benzoic acid is significantly higher in hot water compared to cold water. ma.edu The process typically involves dissolving the crude product in a minimal amount of a hot solvent to form a saturated solution. youtube.com Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. pitt.edu The choice of solvent is crucial and may require experimentation with various polar and non-polar solvents or solvent mixtures to achieve optimal results. lookchem.com

Acid-base extraction is a useful technique to separate the carboxylic acid from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. lookchem.com The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The aqueous layer can then be separated and acidified with a mineral acid to precipitate the pure carboxylic acid, which can be collected by filtration. lookchem.com

Column chromatography is a versatile technique for the purification of a wide range of organic compounds. For polar aromatic compounds such as this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often effective. researchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is critical for achieving good separation. rochester.edu The polarity of the eluent can be gradually increased to elute the desired compound from the column.

For the aldehyde functionality, specific purification methods can be employed if necessary. For instance, the formation of a bisulfite addition product can be used to separate aldehydes from other compounds. ncert.nic.in This adduct is typically water-soluble and can be reverted to the aldehyde by treatment with acid or base. ncert.nic.in

Exploration of Continuous Flow Synthesis for Scalability

Continuous flow synthesis has emerged as a powerful technology for the scalable and efficient production of fine chemicals and active pharmaceutical ingredients. scispace.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. nih.gov The synthesis of this compound is amenable to continuous flow methodologies, particularly for the key steps of pyrrole formation and formylation.

The Paal-Knorr synthesis of N-substituted pyrroles has been successfully adapted to continuous flow systems. omicsonline.org In one approach, a solution of the 1,4-dicarbonyl compound and the primary amine in a suitable solvent is pumped through a heated reactor column packed with a solid acid catalyst, such as Amberlyst-15. omicsonline.org This heterogeneous catalysis approach simplifies product purification as the catalyst is retained in the reactor. The solvent-free nature of some flow processes can also significantly reduce the environmental impact. omicsonline.org

The Vilsmeier-Haack formylation is another reaction that benefits significantly from continuous flow processing due to the hazardous and thermally unstable nature of the Vilsmeier reagent. acs.orgresearchgate.net In a flow setup, the Vilsmeier reagent can be generated in situ by mixing streams of DMF and a chlorinating agent (e.g., phosphorus oxychloride) in a microreactor, and then immediately reacted with the pyrrole substrate in a subsequent reaction coil. lookchem.comacs.org This "on-demand" generation of the reactive intermediate minimizes the risks associated with its accumulation in a batch reactor. acs.org The excellent heat exchange capabilities of microreactors allow for precise temperature control, preventing runaway reactions and decomposition. researchgate.net

A potential continuous flow process for the synthesis of this compound could involve a multi-step sequence where the output from the pyrrole formation reactor is directly fed into the Vilsmeier-Haack formylation reactor, potentially with an intermediate purification or solvent-swapping step. Such an integrated process would offer significant advantages in terms of efficiency, safety, and scalability.

The table below highlights key findings from the literature regarding the application of continuous flow synthesis to reactions relevant to the production of the target compound.

ReactionFlow System ConfigurationKey Advantages and FindingsReference
Paal-Knorr Pyrrole SynthesisTubular flow reactor with a solid acid catalyst (Amberlyst-15).High yields (80-92%), excellent reproducibility, and minimal catalyst degradation. The solvent-free nature reduces environmental footprint. omicsonline.org
Hantzsch Pyrrole SynthesisMicroreactor system for the synthesis of pyrrole-3-carboxylic acids.Enables a one-step synthesis with in situ hydrolysis of a tert-butyl ester, demonstrating the potential for multi-step reactions in a single flow sequence. scispace.comsyrris.com
Clauson-Kaas Pyrrole SynthesisStainless-steel capillary reactor with p-toluenesulfonic acid as a catalyst.Rapid and efficient synthesis of N-substituted pyrroles with simplified product isolation via liquid-liquid extraction. acs.org
Vilsmeier-Haack FormylationMicroreactor with in-line IR analysis.Allows for the controlled and safe generation and use of thermally unstable Vilsmeier reagent, enabling scale-up in an intrinsically safe manner. acs.orgresearchgate.net
Vilsmeier ChloroformylationContinuous flow reactor for the in situ preparation of the Vilsmeier reagent.Demonstrates extremely fast reagent formation at room temperature without decomposition for at least 10 minutes in the flow reactor. lookchem.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the analysis of related substituted benzoic acids and pyrrole (B145914) derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for the compound in a suitable deuterated solvent like DMSO-d₆. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH~13.0 (s, 1H)~167.0
-CHO~9.5 (s, 1H)~185.0
Pyrrole H-3'~6.4 (dd, 1H)~112.0
Pyrrole H-4'~6.2 (dd, 1H)~110.0
Pyrrole H-5'~7.2 (dd, 1H)~125.0
Aromatic H-2~8.0 (d, 1H)~132.0
Aromatic H-5~7.5 (d, 1H)~130.0
Aromatic H-6~7.9 (dd, 1H)~135.0
-CH₃~2.4 (s, 3H)~21.0
Pyrrole C-2'-~138.0
Aromatic C-1-~131.0
Aromatic C-3-~140.0
Aromatic C-4-~142.0

To confirm the assignments and elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. Key correlations would be expected between the adjacent pyrrole protons (H-3', H-4', and H-5') and between the aromatic protons on the benzoic acid ring (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated pyrrole and aromatic rings, as well as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would be expected from the formyl proton to the C-2' of the pyrrole ring, and from the aromatic protons to the quaternary carbons of the benzoic acid ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be anticipated between the formyl proton and the H-5' of the pyrrole ring, and between the methyl protons and the H-5 of the aromatic ring, providing insights into the preferred conformation of the molecule.

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to identify and characterize these different crystalline forms, as the chemical shifts are highly sensitive to the local electronic environment. nih.govresearchgate.net For this compound, distinct ¹³C ssNMR spectra would be expected for different polymorphs, particularly for the carboxylic acid and formyl carbons, which are likely to be involved in intermolecular interactions such as hydrogen bonding. researchgate.net

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₁NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the substituent. nih.gov For this compound, characteristic fragmentation pathways are expected to involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH). nih.govdocbrown.info

Predicted Key Fragmentations in MS/MS

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Structural Interpretation
[M+H]⁺H₂O[M+H-H₂O]⁺Loss of water from the carboxylic acid group
[M+H]⁺CO[M+H-CO]⁺Loss of carbon monoxide from the formyl group
[M+H]⁺HCOOH[M+H-HCOOH]⁺Loss of formic acid
[M+H]⁺C₇H₆O₂[M+H-C₇H₆O₂]⁺Cleavage of the N-aryl bond, loss of 4-methylbenzoic acid

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the carboxylic acid, aldehyde, pyrrole, and substituted benzene (B151609) ring moieties.

Predicted Characteristic Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)~3300-2500 (broad)-Stretching
C=O (Carboxylic Acid)~1700-1680~1700-1680Stretching
C=O (Aldehyde)~1670-1660~1670-1660Stretching
C-H (Aldehyde)~2850, ~2750~2850, ~2750Stretching
C=C (Aromatic/Pyrrole)~1600-1450~1600-1450Stretching
C-N (Pyrrole)~1350-1250~1350-1250Stretching
C-H (Aromatic/Pyrrole)~3100-3000~3100-3000Stretching

The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching frequencies for the carboxylic acid and the aldehyde are expected to be distinct due to their different electronic environments. The aromatic and pyrrole C=C and C-H stretching and bending vibrations will provide a fingerprint for the heterocyclic and aromatic ring systems.

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectroscopy data for this compound could not be located in the reviewed scientific literature. This analytical technique would be invaluable for identifying the characteristic vibrational modes of the functional groups present in the molecule.

A hypothetical IR spectrum would be expected to show distinctive absorption bands corresponding to:

The O-H stretch of the carboxylic acid group, typically a broad band in the region of 2500-3300 cm⁻¹.

The C=O stretch of the carboxylic acid, usually found around 1700-1725 cm⁻¹.

The C=O stretch of the pyrrole aldehyde, anticipated in the 1660-1700 cm⁻¹ range.

C-H stretching vibrations of the aromatic ring and pyrrole ring, expected just above 3000 cm⁻¹.

C-H stretching of the methyl group, expected just below 3000 cm⁻¹.

Vibrations associated with the pyrrole and benzene rings in the fingerprint region (below 1600 cm⁻¹).

Without experimental data, a definitive table of IR absorptions cannot be constructed.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Specific experimental UV-Vis absorption data for this compound has not been reported in the available literature. This technique is crucial for characterizing the electronic transitions within the molecule, which are dictated by its chromophoric systems—namely, the formyl-pyrrole and the substituted benzoic acid moieties. The conjugated π-systems in the molecule would be expected to result in characteristic absorption maxima, likely in the ultraviolet region.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction. This powerful technique would provide the absolute three-dimensional structure of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A summary of crystallographic data would typically be presented as follows, but remains unavailable for this compound:

Parameter Value
Empirical formulaC₁₃H₁₁NO₃
Formula weight229.23 g/mol
Crystal systemNot Available
Space groupNot Available
a, b, c (Å)Not Available
α, β, γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Calculated density (g/cm³)Not Available

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No powder X-ray diffraction (PXRD) patterns for this compound are available in the surveyed literature. PXRD is instrumental in analyzing the crystalline nature of a bulk sample, identifying its phase purity, and characterizing its crystal lattice parameters. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Chemical Reactivity and Mechanistic Investigations of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic attack. However, the N-substituent, the 3-carboxy-4-methylphenyl group, exerts an electron-withdrawing effect, which can modulate the nucleophilicity of the pyrrole ring.

Pyrroles readily undergo electrophilic aromatic substitution, with a strong preference for the C2 (α) position. wikipedia.org In the case of 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, the C2 position is already functionalized with a formyl group. Therefore, electrophilic attack is anticipated to occur at the next most reactive positions, C5 and C4. The electron-withdrawing nature of the N-aryl substituent and the 2-formyl group deactivates the pyrrole ring towards electrophilic attack compared to simple N-alkylpyrroles.

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring can be achieved using various halogenating agents.

Nitration: The introduction of a nitro group can be accomplished with nitrating agents, although the reaction conditions must be carefully controlled to avoid oxidation of the sensitive pyrrole ring.

Sulfonation: Sulfonation can be achieved using reagents like the pyridine-SO₃ complex.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring, typically at the C5 or C4 position, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Reaction Typical Reagent Expected Major Product(s)
BrominationN-Bromosuccinimide (NBS)3-(5-bromo-2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
NitrationNitric acid/Acetic anhydride3-(2-formyl-5-nitro-1H-pyrrol-1-yl)-4-methylbenzoic acid and 3-(2-formyl-4-nitro-1H-pyrrol-1-yl)-4-methylbenzoic acid
AcylationAcetyl chloride/AlCl₃3-(5-acetyl-2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

Direct nucleophilic substitution on an unactivated pyrrole ring is generally difficult due to its electron-rich nature. nih.gov However, strategies such as dearomative double chlorination can form highly reactive intermediates that subsequently react with nucleophiles. nih.gov For this compound, the presence of the electron-withdrawing formyl group could potentially facilitate nucleophilic attack under specific conditions, although this is less common than electrophilic substitution.

In this molecule, the pyrrole nitrogen is already substituted with the 3-carboxy-4-methylphenyl group. The N-H proton of pyrrole is moderately acidic, allowing for deprotonation by strong bases to form a nucleophilic pyrrolide anion. wikipedia.org However, since the nitrogen in the title compound is already part of a tertiary amine-like structure within an aromatic system, reactions typical for N-H functionalization are not applicable.

Transformations of the Formyl Group

The formyl group (aldehyde) at the C2 position of the pyrrole ring is a versatile functional group that can undergo a variety of chemical transformations.

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxyl group using a range of oxidizing agents. This would yield 1-(3-carboxy-4-methylphenyl)-1H-pyrrole-2-carboxylic acid. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). evitachem.comnih.gov

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com The choice of reagent is important to avoid the reduction of the carboxylic acid group on the benzoic acid moiety. NaBH₄ is generally selective for aldehydes and ketones over carboxylic acids.

Transformation Typical Reagent Product
OxidationSilver oxide (Tollens' reagent)1-(3-carboxy-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
ReductionSodium borohydride (NaBH₄)3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)-4-methylbenzoic acid

The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). masterorganicchemistry.comoperachem.com This reaction is typically catalyzed by an acid or a base and involves the removal of water to drive the equilibrium towards the product. operachem.com

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the formyl group, followed by dehydration to form the C=N double bond of the imine. rsc.org

Reactant Conditions Product
AnilineAcid catalyst, heat3-(2-((phenylimino)methyl)-1H-pyrrol-1-yl)-4-methylbenzoic acid
EthylamineMild acid3-(2-((ethylimino)methyl)-1H-pyrrol-1-yl)-4-methylbenzoic acid
HydroxylamineMild acid3-(2-((hydroxyimino)methyl)-1H-pyrrol-1-yl)-4-methylbenzoic acid (an oxime)

These condensation reactions are important for introducing further structural diversity and for the synthesis of more complex molecules derived from this compound.

Reactions Involving the Benzoic Acid Carboxyl Group

The carboxylic acid moiety is a versatile functional group, readily participating in fundamental organic transformations such as esterification, amidation, and, under more forcing conditions, decarboxylation.

The conversion of the carboxyl group of this compound into esters and amides is expected to follow standard protocols for aromatic carboxylic acids.

Esterification can be achieved through several established methods. The classical Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Kinetic studies on the esterification of benzoic acid with alcohols like butanol have shown the reaction to be first order with respect to the benzoic acid, with activation energies for the forward reaction being approximately 58.4 kJ·mol⁻¹. dnu.dp.uaresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. A third common method involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction between the carboxylic acid and an alcohol at room temperature. medcraveonline.com

Amidation follows similar synthetic strategies. The reaction of the corresponding acyl chloride with a primary or secondary amine is a high-yielding route to amides. Direct amidation of the carboxylic acid with an amine is also possible, typically requiring a coupling agent to activate the carboxyl group and facilitate the removal of water. bohrium.com Reagents such as DCC, bis-(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), and various other modern coupling agents are effective for this purpose, allowing the reaction to proceed under mild conditions. bohrium.comresearchgate.net The synthesis of anilines and other complex amines from benzoic acids can also be achieved through advanced catalytic methods, such as iridium-catalyzed C-H amidation, which offers a different pathway to C-N bond formation. ibs.re.krnih.gov

The table below summarizes common conditions for these transformations, which are generally applicable to aromatic carboxylic acids like the title compound.

TransformationReagentsTypical Conditions
Esterification R'OH, H₂SO₄ (catalyst)Reflux in excess alcohol
1. SOCl₂ or (COCl)₂2. R'OH, PyridineRoom temperature or gentle heating
R'OH, DCC, DMAP (catalyst)CH₂Cl₂, Room temperature
Amidation 1. SOCl₂ or (COCl)₂2. R'R''NH, BaseRoom temperature or 0 °C
R'R''NH, Coupling Agent (e.g., DCC, BOP-Cl)Aprotic solvent (e.g., DMF, CH₂Cl₂), Room temperature

This is an interactive data table based on established methods for aromatic carboxylic acids.

The removal of the carboxyl group from an aromatic ring is a challenging transformation that typically requires significant energy input. Unlike aliphatic β-keto acids or certain heteroaromatic carboxylic acids, benzoic acids are thermally stable. The direct decarboxylation of unactivated benzoic acid is slow, with only a few percent conversion observed after one hour at 400 °C. nist.gov

The reaction is often facilitated by transition-metal catalysts, particularly copper salts, in high-boiling solvents like quinoline. nih.gov The mechanism of metal-mediated decarboxylation is thought to involve the formation of a metal carboxylate, followed by insertion of the metal into the aryl-carboxyl bond in the transition state. nih.gov The reactivity in these reactions is highly sensitive to the substitution pattern on the benzene (B151609) ring. Activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, especially in the ortho or para position, can dramatically increase the rate of decarboxylation. nist.gov For this compound, the strongly electron-donating pyrrol-1-yl group is para to the carboxyl group, which would be expected to facilitate decarboxylation compared to unsubstituted benzoic acid.

Acid-catalyzed decarboxylation provides an alternative pathway, proceeding via an ipso-protonation mechanism. youtube.com In this process, an electrophile (H⁺) attacks the carbon atom bearing the carboxyl group (the C1 position) to form a σ-complex intermediate. researchgate.net The subsequent loss of CO₂ restores aromaticity. This pathway is also favored by electron-donating substituents that stabilize the positive charge in the σ-complex.

More recently, milder methods have been developed, such as radical decarboxylation enabled by photoredox catalysis, which can proceed at temperatures as low as 35 °C. nih.govresearchgate.net

CompoundSubstituent EffectTypical Decarboxylation Conditions
Benzoic AcidUnactivated>350 °C, often with Cu/Quinoline nist.govresearchgate.net
4-Hydroxybenzoic AcidActivated (para -OH)Near complete conversion at 400 °C nist.gov
This compoundActivated (para -pyrrolyl)Expected to be more facile than benzoic acid, but likely still requires high temperatures or specific catalysts.

This is an interactive data table comparing typical decarboxylation conditions.

Computational and Theoretical Chemistry Studies of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure

The electronic structure of 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid could be thoroughly investigated using a variety of quantum chemical calculations. These methods provide deep insights into the molecule's properties, including its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. For a molecule like this compound, a DFT analysis would typically involve the calculation of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. A variety of functionals, such as B3LYP or M06-2X, would be tested to find the most appropriate one for this specific system by comparing calculated properties with any available experimental data for similar compounds.

Ab Initio Methods for Molecular Properties

For higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, could be employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding, can provide more precise calculations of molecular properties. These methods would be particularly useful for benchmarking the results obtained from DFT and for studying specific phenomena where electron correlation effects are significant. For instance, ab initio calculations could provide a more accurate determination of the molecule's dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interactions with external electric fields and its potential applications in nonlinear optics.

Basis Set Selection and Validation

The choice of basis set is a critical aspect of any quantum chemical calculation. For this compound, a common approach would be to start with a Pople-style basis set, such as 6-31G(d,p), and progressively move to larger and more flexible basis sets, like the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ), to ensure the convergence of the calculated properties. The validation of the chosen basis set would involve comparing the computed results with experimental data for analogous molecules or demonstrating that the calculated properties no longer change significantly with an increase in the basis set size.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are key to understanding its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations would be a powerful tool to explore the conformational landscape of this molecule. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the dynamics of their interconversion. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium affects the molecule's flexibility and preferred shapes. The results of MD simulations can provide insights into the molecule's behavior in solution and its potential interactions with biological targets.

Molecular Mechanics (MM) Calculations

For a rapid exploration of the potential energy surface, Molecular Mechanics (MM) calculations, which use classical force fields to describe the energy of the molecule, can be employed. While less accurate than quantum mechanical methods, MM is computationally much faster and allows for the screening of a vast number of possible conformations. The low-energy conformations identified through MM calculations can then be further refined and analyzed using more accurate DFT or ab initio methods to obtain a more reliable picture of the molecule's conformational preferences.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For a molecule like this compound, computational studies could explore its synthesis, degradation, or its participation in various chemical transformations.

A key aspect of studying a reaction mechanism is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can locate these transient structures and characterize them by analyzing their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For instance, in a hypothetical reaction involving the formyl group of this compound, such as a nucleophilic addition, computational chemists would model the approach of the nucleophile to the carbonyl carbon and search for the transition state structure. The geometry of this transition state would reveal the precise arrangement of atoms at the peak of the energy barrier.

Once the reactants, products, and any intermediates and transition states have been located and their geometries optimized, their energies can be calculated. This allows for the construction of a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction.

By calculating the energies of all stationary points on the potential energy surface, a detailed understanding of the reaction's thermodynamics and kinetics can be achieved. For example, a plausible mechanism for the synthesis of a substituted pyrrole (B145914) could be computationally modeled to determine the most likely reaction pathway by comparing the activation barriers of different potential routes. mdpi.com

Table 4: Example of Calculated Reaction Energetics for a Hypothetical Reaction Step (Note: This table is a generic illustration of computational reaction energetics.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-12.5

This data would suggest a reaction with a forward activation barrier of 15.2 kcal/mol, proceeding through a stable intermediate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. nih.govnih.gov For derivatives of this compound, QSPR studies can be instrumental in predicting various properties without the need for extensive experimental synthesis and testing. researchgate.net This approach is particularly valuable in the rational design of new molecules with desired characteristics.

The fundamental principle of QSPR lies in the hypothesis that the structural, electronic, and physicochemical properties of a molecule, encoded in numerical values known as molecular descriptors, determine its macroscopic properties. researchgate.net By developing a statistically significant relationship between these descriptors and an observed property, it becomes possible to predict the properties of new, unsynthesized derivatives.

A typical QSPR study involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors for each compound, the development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. nih.govnih.gov

For derivatives of this compound, relevant properties for QSPR modeling could include solubility, lipophilicity (logP), and various spectroscopic characteristics. The molecular descriptors used in such a study would likely encompass a variety of types to capture different aspects of the molecular structure. These can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electronic structure, such as orbital energies and charge distributions.

Physicochemical descriptors: These include properties like molar refractivity and hydrophobicity. nih.gov

For instance, a hypothetical QSPR study on a series of derivatives of this compound might aim to predict their octanol-water partition coefficient (logP), a measure of lipophilicity. The study would involve synthesizing or computationally generating a set of derivatives with modifications at various positions, such as the methyl group, the formyl group, or on the pyrrole or benzoic acid rings.

The following interactive data table illustrates the type of data that would be generated and used in such a QSPR study. The table includes a hypothetical set of derivatives, their experimentally determined logP values, and a selection of calculated molecular descriptors that might be used to build the QSPR model.

DerivativeR1-groupR2-groupExperimental logPMolecular WeightPolar Surface Area (PSA)Molar Refractivity
1 -CH3-CHO3.12243.2569.5468.31
2 -CH2CH3-CHO3.45257.2869.5472.96
3 -CH3-COOH2.85259.2586.7769.53
4 -CH3-CN3.01240.2574.3469.89
5 -F-CHO3.18247.2269.5466.89
6 -Cl-CHO3.55263.6969.5471.74

This is a hypothetical data table for illustrative purposes.

Once such a dataset is compiled, statistical methods would be employed to derive a mathematical equation that relates the descriptors to the logP values. For example, a Multiple Linear Regression (MLR) model might take the form:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Molar Refractivity)

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The quality of the resulting QSPR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (q²), which assesses the model's predictive ability. nih.gov

Successful QSPR models for derivatives of this compound can provide valuable insights into the structure-property relationships governing this class of compounds. researchgate.net They can guide the design of new derivatives with optimized properties for specific applications, thereby accelerating the research and development process. nih.govnih.gov

Biological Activity and Mechanistic Insights of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid in Vitro Focus

In Vitro Screening for Biological Activities

The biological potential of novel chemical entities is often first explored through a battery of in vitro screening assays. For compounds structurally analogous to 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, these assays have focused on enzyme inhibition, receptor binding, cellular proliferation, and antimicrobial effects.

Enzyme Inhibition Assays (e.g., target-specific enzymes)

Pyrrole-containing structures have been identified as inhibitors of various enzymes. Studies on related pyrrole (B145914) derivatives suggest potential inhibitory activity against enzymes involved in inflammation and other pathological processes. For instance, various novel pyrrole derivatives have been designed and synthesized as potential inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are pivotal in the inflammatory response. nih.gov

One study focused on pyrrole carboxylic acid derivatives, identifying several compounds as potent COX-2 inhibitors, with some showing greater efficacy than the established drug celecoxib. nih.gov Specifically, compounds featuring an acetic acid group at position 1 of the pyrrole ring demonstrated the highest activity against both COX-1 and COX-2. nih.gov Another investigation developed novel pyrrole derivatives and their cinnamic hybrids as dual inhibitors of COX-2 and soybean lipoxygenase (sLOX). mdpi.com The pyrrole-cinnamate hybrid, compound 5 , emerged as a particularly potent COX-2 inhibitor with an IC50 value of 0.55 µM. mdpi.com Furthermore, the simple parent compound, pyrrole-2-carboxaldehyde, has been reported as a weak tyrosinase inhibitor. targetmol.com

Compound Class/NameTarget EnzymeKey FindingIC₅₀ Value (µM)Reference
Pyrrole Carboxylic Acid Derivatives (e.g., 4g, 4h, 4k, 4l)COX-1 / COX-2Potent inhibition, greater activity than celecoxib.Data not specified nih.gov
Pyrrole-Cinnamate Hybrid (Compound 5)COX-2Most potent inhibitor in the series.0.55 mdpi.com
Pyrrole-Cinnamate Hybrid (Compound 6)COX-2Promising dual inhibitory activity.7.0 mdpi.com
Pyrrole Derivative (Compound 2)Soybean Lipoxygenase (sLOX)Most potent s-LOX inhibitor in the series.7.5 mdpi.com
Pyrrole-2-carboxaldehydeTyrosinaseWeak inhibitor.Data not specified targetmol.com

Receptor Binding Assays (e.g., specific protein receptors)

While direct receptor binding data for close analogs of this compound are limited, the broader class of pyrrole-containing molecules has been investigated for interaction with biological receptors. For example, a series of pyrrolo[2,1,5-cd]indolizine derivatives, which feature a condensed pyrrole ring system, were synthesized and evaluated as ligands for the estrogen receptor. nih.gov Properly substituted mono- and di-hydroxy derivatives of this class showed binding affinities in the low nanomolar range, highlighting the potential for pyrrolic scaffolds to be tailored for specific receptor interactions. nih.gov

Additionally, the fundamental pyrrole NH moiety is a well-known hydrogen-bond donor, enabling interactions with anions. nih.gov This characteristic is crucial in the design of synthetic receptors for anions like chloride, bromide, and acetate (B1210297), demonstrating the capability of the pyrrole ring to participate in the non-covalent interactions essential for receptor binding. nih.govutexas.edu

Cellular Proliferation Assays (e.g., specific cell lines)

The antiproliferative potential of N-aryl pyrrole derivatives has been evaluated against various human cancer cell lines. These studies are critical for identifying new anticancer drug candidates. Research has shown that several pyrrole compounds exhibit dose- and time-dependent cytotoxic activity against tumor cell lines. mdpi.comresearchgate.net

In one study, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid were screened against multiple human cancer cell lines. mdpi.com Compound trans-4k , which has a methyl group on an aromatic ring, showed promising antiproliferative activity against A549 lung alveolar adenocarcinoma cells with an IC₅₀ of 11.7 µM and a high selectivity index. mdpi.com Another related compound demonstrated moderate activity against H1299 (lung) and HT-29 (colon) cancer cell lines. mdpi.com Further studies on different pyrrole derivatives have demonstrated cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines. mdpi.comresearchgate.net

Compound Class/NameCell LineCancer TypeIC₅₀ (µM)Reference
trans-4k (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile)A549Lung Alveolar Adenocarcinoma11.7 mdpi.com
cis-4m (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile)H1299Lung Carcinoma25.4 mdpi.com
HT-29Colon Adenocarcinoma19.6 mdpi.com
Various Pyrrole DerivativesLoVoColon AdenocarcinomaActivity noted mdpi.comresearchgate.net
MCF-7Breast AdenocarcinomaActivity noted mdpi.comresearchgate.net
SK-OV-3Ovary AdenocarcinomaActivity noted mdpi.comresearchgate.net

Antimicrobial Activity Studies (e.g., bacterial, fungal strains)

The pyrrole scaffold is a key component in a wide range of compounds exhibiting antimicrobial properties. nih.gov A ligand-based design approach led to the development of novel N-arylpyrrole derivatives that were evaluated against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance), methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium phlei. bohrium.comnih.govnih.gov Several of these compounds, notably Vb , Vc , and Ve , demonstrated potent activity against MRSA, outperforming the standard antibiotic levofloxacin. bohrium.comnih.gov Compound Vc also showed activity against Gram-negative bacteria such as E. coli, K. pneumoniae, and A. baumannii, as well as significant inhibition of M. phlei. bohrium.comnih.gov

Other studies have confirmed the antibacterial potential of pyrrole derivatives. A series of 1,2,3,4-tetrasubstituted pyrroles showed promising activity against Gram-positive bacteria, including S. aureus and Bacillus cereus, with some compounds being as or more effective than tetracycline. acgpubs.org In the realm of antifungal agents, certain pyrrole derivatives linked with a thiazole (B1198619) ring have shown activity against Candida albicans. researchgate.net

Compound Class/NameMicroorganismActivity TypeMIC (µg/mL)Reference
N-arylpyrrole (Vb, Vc, Ve)MRSAAntibacterial4 bohrium.comnih.gov
Levofloxacin (Reference)MRSAAntibacterial8 bohrium.com
N-arylpyrrole (Vc)E. coliAntibacterialActivity noted bohrium.comnih.gov
K. pneumoniaeAntibacterialActivity noted bohrium.comnih.gov
M. phleiAntimycobacterial8 bohrium.comnih.gov
1,2,3,4-tetrasubstituted pyrroles (Compounds 4, 11, 12)S. aureus, B. cereusAntibacterialEqual or better than tetracycline acgpubs.org
Pyrrole-thiazole derivative (3c)C. albicansAntifungalHighly active at 100 µg/mL researchgate.net

Exploration of Mechanisms of Action at the Molecular Level (In Vitro)

Understanding how a compound exerts its biological effect at the molecular level is a fundamental goal of medicinal chemistry. For pyrrole derivatives, in silico methods like molecular docking are frequently used to predict and rationalize their interactions with biological targets.

Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is invaluable for structure-based drug design.

Docking studies have been performed on various pyrrole derivatives to elucidate their binding modes. For example, to understand the COX-2 inhibitory activity of novel pyrrole derivatives, docking simulations were performed, and the results were found to be in accordance with the in vitro data. mdpi.com Similarly, docking studies of pyrrole-2-carbohydrazide derivatives into the active site of the enoyl-acyl carrier protein (ACP) reductase of M. tuberculosis helped to rationalize their antimycobacterial activity. vlifesciences.com The Glide score (G score), a measure of binding affinity, showed a direct correlation with the observed biological activity. vlifesciences.com

In another study, N-substituted pyrrole derivatives were docked into the active site of receptors associated with HIV-1, with some compounds showing high negative energy values, indicating strong potential binding. researchgate.net These in silico studies provide critical hypotheses about the molecular mechanisms of action, guiding further experimental validation and the design of more potent analogs.

Compound ClassProtein TargetDocking Software/MethodKey FindingReference
Pyrrole-Cinnamate HybridsCOX-2Not specifiedDocking results were in accordance with in vitro inhibitory activity. mdpi.com
Pyrrole-2-carbohydrazide DerivativesEnoyl ACP Reductase (M. tuberculosis)GLIDEA direct correlation was found between the Glide docking score and antimycobacterial activity. vlifesciences.com
N-substituted pyrrole derivativesHIV-1 Receptors (e.g., 3MNW)HexHigh negative energy values (e.g., -265.9) suggest strong binding affinity. researchgate.net
1,2,3,4-tetrasubstituted pyrrolesBacterial proteinsMaestro 11.8Interactions, particularly hydrogen bonding, were proposed to explain antibacterial activity. acgpubs.org

An extensive review of publicly available scientific literature and databases has revealed a significant lack of specific in vitro biological data for the chemical compound This compound .

Despite a thorough search for information pertaining to its biological activity, mechanistic insights, and structure-activity relationships, no dedicated studies or detailed experimental results were found for this specific molecule. Consequently, the requested article, with its detailed outline focusing on gene and protein expression, cellular pathway analysis, structure-activity relationship (SAR) studies, and biological target identification, cannot be generated at this time.

The search did not yield any publications that have investigated the following for this compound:

Gene and Protein Expression Modulation: No data is available on how this compound may alter gene or protein expression in any in vitro model.

Cellular Pathway Perturbation Analysis: There are no studies detailing the effects of this compound on any cellular pathways.

Structure-Activity Relationship (SAR) Studies: No literature was found on the design, synthesis, and biological evaluation of analogs of this compound to determine the relationship between their chemical structures and biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models have been developed for this specific compound or a closely related series of analogs.

Investigation of Potential Biological Targets: There is no information identifying the potential biological targets of this compound.

While the broader class of pyrrole-containing compounds is of significant interest in medicinal chemistry, with many derivatives synthesized and tested for various biological activities, the specific compound of interest appears to be largely uncharacterized in the scientific literature from a biological standpoint. It is available commercially, suggesting its primary use may be as a chemical intermediate for further synthesis rather than as a biologically active agent that has been extensively studied.

Therefore, without any foundational in vitro data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed structure. Further experimental research would be required to elucidate the biological properties of this compound.

Derivatives and Analogues of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid: Synthesis and Advanced Studies

Systematic Modification of the Pyrrole (B145914) Ring

Substitution Patterns and Electronic Effects

Electrophilic substitution is a fundamental reaction for the functionalization of the pyrrole ring. In the case of N-substituted pyrroles, the position of substitution is influenced by both steric and electronic factors. Generally, electrophilic attack is favored at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.com However, in 1-substituted pyrroles, substitution typically occurs at the C2 and C5 positions. For 1-benzylpyrrole, nitration, bromination, and formylation have been shown to yield a significant proportion of 3-substituted products, indicating that the nature of the N-substituent can influence the regioselectivity of electrophilic attack. cdnsciencepub.com

The introduction of substituents on the pyrrole ring can significantly alter the electronic properties of the molecule. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and generally increasing its reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution.

To illustrate the electronic effects of various substituents on a pyrrole ring, a hypothetical set of derivatives of a simplified N-aryl pyrrole core is presented below, with calculated electronic parameters.

Substituent (R) at C4-positionHammett Constant (σp) of RCalculated Dipole Moment (Debye)Relative Reactivity towards Electrophilic Attack
-NO₂0.785.8Decreased
-CN0.665.5Decreased
-Br0.233.2Slightly Decreased
-H0.002.5Baseline
-CH₃-0.172.3Increased
-OCH₃-0.272.9Increased
-NH₂-0.663.5Significantly Increased

This is an interactive data table. The values are representative and intended to illustrate the trend of electronic effects.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. The pyrrole ring can be replaced by other five-membered heterocycles such as furan, thiophene (B33073), pyrazole (B372694), or thiazole (B1198619). These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. For instance, replacing a pyrrole with a thiophene ring generally increases lipophilicity, while replacement with a pyrazole or imidazole (B134444) can introduce new hydrogen bond donor and acceptor sites.

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide range of chemical transformations.

Ester and Amide Derivatives

The synthesis of ester and amide derivatives from the carboxylic acid group is a straightforward and widely used method for modifying the physicochemical properties of a molecule, such as its solubility, permeability, and metabolic stability.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Alternatively, more reactive alkylating agents like alkyl halides can be used in the presence of a base.

Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine.

Derivative TypeReagentsGeneral Reaction Conditions
Methyl EsterMethanol, H₂SO₄ (cat.)Reflux
Ethyl EsterEthanol, DCCRoom Temperature
Benzyl EsterBenzyl bromide, K₂CO₃DMF, 60 °C
AnilideAniline, SOCl₂, then amine0 °C to Room Temperature
Morpholinyl AmideMorpholine, EDC, HOBtDMF, Room Temperature

This is an interactive data table providing examples of common derivatization reactions.

Ring Substitutions on the Benzoic Acid

Further functionalization of the benzoic acid ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the pyrrole group at C3 and the methyl group at C4) will determine the position of the incoming electrophile. The pyrrole group is generally considered to be an ortho-, para-directing deactivator through resonance, while the methyl group is an ortho-, para-directing activator. The carboxylic acid group is a meta-directing deactivator. The combined effect of these groups would likely direct incoming electrophiles to the positions ortho to the methyl group and meta to the carboxylic acid, although steric hindrance from the adjacent pyrrole ring would also play a significant role.

Alterations at the Methyl Group Position

The methyl group on the benzoic acid ring, being in a benzylic position, is susceptible to functionalization through radical reactions. A common method for this is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively brominates the benzylic position, yielding a bromomethyl derivative. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

NucleophileReagent ExampleResulting Functional Group
HydroxideNaOH-CH₂OH (Alcohol)
CyanideKCN-CH₂CN (Nitrile)
AzideNaN₃-CH₂N₃ (Azide)
ThiolateNaSPh-CH₂SPh (Thioether)
AmineNH₃-CH₂NH₂ (Amine)

This is an interactive data table illustrating potential functionalizations of the benzylic methyl group.

Synthesis and Characterization of Chiral Analogues

The parent compound, 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, is achiral. The introduction of chirality would necessitate structural modification to create a stereogenic center or an axis of chirality. A common strategy involves the introduction of a chiral substituent. For instance, a chiral benzylic alcohol could be introduced at the 4-position of the benzoic acid ring, leading to a chiral analogue.

Asymmetric Synthesis:

A plausible route to a chiral analogue, such as (R)- and (S)-3-(2-formyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)benzoic acid, would involve the asymmetric reduction of a ketone precursor, 3-(2-formyl-1H-pyrrol-1-yl)-4-acetylbenzoic acid. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Organocatalysis, employing proline-derived catalysts, has proven effective in the asymmetric functionalization of aldehydes and ketones, offering a potential pathway to enantiomerically enriched products. researchgate.net

The general synthetic approach would involve:

Synthesis of the prochiral ketone: Preparation of 3-(2-formyl-1H-pyrrol-1-yl)-4-acetylbenzoic acid from appropriate starting materials.

Asymmetric Reduction: Enantioselective reduction of the ketone functionality using a chiral catalyst system (e.g., a chiral ruthenium-phosphine complex with H₂ or a chiral oxazaborolidine catalyst with a borane (B79455) source) to yield the desired chiral alcohol.

Purification and Characterization: The resulting enantiomerically enriched alcohol would be purified using standard chromatographic techniques.

Chiral Resolution:

Alternatively, a racemic mixture of a chiral analogue could be synthesized and then separated into its constituent enantiomers. This process, known as chiral resolution, is frequently applied to carboxylic acids. acs.orgnih.gov The strategy typically involves:

Diastereomer Formation: Reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.

Separation: These diastereomers possess different physical properties (such as solubility) and can be separated by fractional crystallization or chromatography.

Liberation of Enantiomers: Acidification of the separated diastereomeric salts regenerates the pure enantiomers of the carboxylic acid.

Another powerful resolution technique is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com Diastereomeric esters can be formed with a chiral alcohol, separated on a standard silica (B1680970) gel column, and then hydrolyzed to yield the pure enantiomers. nih.gov

Characterization:

The characterization of the synthesized chiral analogues would be crucial to confirm their structure and enantiomeric purity.

Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy would confirm the chemical structure.

Mass Spectrometry: To verify the molecular weight.

Chiral HPLC: To determine the enantiomeric excess (ee) of the product by comparing the peak areas of the two enantiomers.

Polarimetry: To measure the specific optical rotation [α]D, which is a characteristic physical property of a chiral compound.

Interactive Data Table 1: Hypothetical Chiral HPLC Resolution Data

The following table illustrates representative data that might be obtained from the chiral HPLC analysis of a resolved chiral analogue.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee %)
Enantiomer 1 (S)8.5499.298.4
Enantiomer 2 (R)10.210.8

Evaluation of Modified Derivatives for Enhanced Academic Interest

Modifying the structure of this compound can lead to derivatives with novel reactivity or unique spectroscopic features, making them subjects of academic interest. These modifications can target the formyl group, the pyrrole ring, or the benzoic acid moiety.

Novel Reactivity:

The formyl group is a versatile functional handle for further chemical transformations. researchgate.netrsc.org

Condensation Reactions: The aldehyde can react with various nucleophiles to form imines (Schiff bases), oximes, or hydrazones. These reactions can be used to conjugate the molecule to other chemical systems or to create new heterocyclic structures.

Oxidation/Reduction: Oxidation of the formyl group would yield the corresponding dicarboxylic acid derivative, while reduction would produce a hydroxymethyl group. These transformations alter the electronic properties and potential hydrogen-bonding capabilities of the molecule.

Wittig and Related Reactions: Reaction with phosphorus ylides can convert the formyl group into an alkene, providing a route to extend the conjugation of the system, which would significantly impact its electronic and optical properties. researchgate.net

Spectroscopic Features:

The electronic and spectroscopic properties of pyrrole derivatives are highly sensitive to the nature and position of substituents. researchgate.netrsc.org By strategically introducing different functional groups, the absorption and emission properties can be tuned.

UV-Visible Spectroscopy: The parent compound is expected to have characteristic UV absorption bands due to the π-conjugated system of the aryl-pyrrole structure. Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) at various positions on either ring would be expected to cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the maximum absorption wavelength (λmax). researchgate.net For example, extending the conjugation through a Wittig reaction would likely lead to a significant red shift.

Fluorescence Spectroscopy: Some substituted pyrroles are known to be fluorescent. Modifications that increase the rigidity of the molecule or extend the π-conjugated system could enhance or induce fluorescence. The study of how different substituents affect the quantum yield and emission wavelength provides valuable insight into structure-property relationships.

Interactive Data Table 2: Hypothetical UV-Vis Absorption Data for Modified Derivatives

This table presents hypothetical λmax values to illustrate the potential effects of structural modifications on the electronic absorption spectra of derivatives in a standard solvent like methanol.

Derivative NameModificationExpected λmax (nm)
Parent Compound This compound310
Nitro Derivative Addition of -NO₂ group to the pyrrole ring345
Amino Derivative Addition of -NH₂ group to the pyrrole ring325
Alkene Derivative Conversion of -CHO to -CH=CH-COOH via Wittig reaction360
Cyano Derivative Replacement of -CHO with -CN305

Applications in Advanced Materials Science and Other Disciplines

Use as a Monomer in Polymer Chemistry

Currently, there is a lack of specific scientific literature detailing the use of 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid as a monomer in polymer synthesis. While research on related compounds provides insights into the potential polymerization of pyrrole (B145914) and benzoic acid derivatives, direct studies on this specific molecule are not publicly available. For instance, studies have explored the polymerization of 2-formylpyrrole and the synthesis of composites involving poly(4-[pyrrol-1-yl methyl]benzoic acid). researchgate.netimp.kiev.ua These investigations demonstrate the capability of the pyrrole and benzoic acid moieties to participate in polymerization reactions, suggesting that this compound could theoretically serve as a monomer. However, without experimental data, any discussion on its synthesis and polymer properties remains speculative.

Synthesis of Polymers Incorporating this compound

There are no documented methods for the synthesis of polymers directly incorporating this compound. General polymerization techniques for similar monomers often involve methods like oxidative polymerization for the pyrrole ring or condensation polymerization involving the carboxylic acid group. nih.govmdpi.com For example, the electrochemical oxidation of 4-[pyrrol-1-yl methyl]benzoic acid has been used to form a polymer film. researchgate.net

Characterization of Resultant Polymer Properties

As no polymers have been synthesized from this compound, there is no information available regarding the characterization of their properties. Characterization of polymers derived from related pyrrole-containing monomers often includes techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR) for structural analysis, and scanning electron microscopy (SEM) to study the morphology. imp.kiev.uanih.gov Thermal properties are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com

Role in Supramolecular Chemistry

The potential role of this compound in supramolecular chemistry has not been explored in published research. The molecule possesses functional groups—the carboxylic acid and the formyl-pyrrole moiety—that could potentially engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies.

Design of Self-Assembled Systems

There are no specific examples of self-assembled systems designed using this compound. The design of such systems would theoretically leverage the hydrogen-bonding capabilities of the carboxylic acid to form dimers or larger aggregates, while the planar pyrrole ring could facilitate π-π stacking interactions. mdpi.comfigshare.com

Metal-Organic Framework (MOF) Ligand Development

The application of this compound as a ligand in the development of metal-organic frameworks (MOFs) has not been reported. Benzoic acid derivatives are commonly used as organic linkers in MOF synthesis due to the ability of the carboxylate group to coordinate with metal ions. nih.govnih.gov The presence of the pyrrole ring with a formyl group could introduce additional functionality to the pores of a hypothetical MOF, but no such structures have been synthesized or characterized.

Potential in Catalysis

There is no available research on the potential of this compound in catalysis. While pyrrole-containing compounds and complexes can exhibit catalytic activity in various reactions, the specific catalytic properties of this compound are unknown. researchgate.net

Organocatalytic Applications

There is no specific literature detailing the use of this compound as an organocatalyst. While pyrrole-based compounds can act as catalysts, the performance and scope of this specific molecule in organocatalytic reactions have not been reported.

Ligand for Metal-Catalyzed Transformations

Similarly, no studies have been found that investigate the role of this compound as a ligand in metal-catalyzed transformations. The presence of potential coordinating atoms (oxygen and nitrogen) suggests it could form complexes with metal centers, but there is no published data on the synthesis, characterization, or catalytic activity of such complexes.

Development as a Component in Sensor Technologies

The development and application of this compound in sensor technologies is another area where specific research is lacking.

Chemosensors for Specific Analytes

There are no reports on the design or application of this compound as a chemosensor for the detection of specific analytes. The potential for the pyrrole or aldehyde functionalities to interact with certain ions or molecules has not been explored in the context of creating a sensory response.

Optical and Electrochemical Sensing Mechanisms

Consequently, without any data on its use as a chemosensor, there is no information regarding its potential optical or electrochemical sensing mechanisms.

Investigation of Optoelectronic Properties

The intrinsic optoelectronic properties of this compound have not been a subject of detailed investigation in published literature.

Fluorescence and Phosphorescence Studies

Specific studies on the fluorescence and phosphorescence characteristics of this compound are not available. Therefore, data regarding its emission spectra, quantum yields, and lifetimes have not been reported. While pyrrole-containing structures can be part of fluorescent molecules, the specific photophysical properties of this compound remain uncharacterized.

Potential in Organic Electronics (e.g., OLEDs)

The unique molecular architecture of this compound positions it as a compound of interest for investigation within the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The potential utility of this compound stems from the specific combination of its constituent functional groups—a pyrrole ring, a benzoic acid moiety, and a formyl group—which can impart desirable electronic and photophysical properties.

At the core of its potential is the pyrrole ring, a five-membered aromatic heterocycle known for its electron-rich nature. researchgate.net In the context of organic electronics, electron-rich moieties are often sought after for their hole-transporting capabilities. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) of pyrrole-containing materials is typically high, facilitating the injection and transport of holes from the anode in an OLED device. researchgate.net This characteristic is a fundamental prerequisite for efficient charge carrier balance, which is crucial for high-performance OLEDs.

The structure of this compound also features a benzoic acid group and a formyl (aldehyde) group. Both the carboxylic acid and the formyl group are generally considered to be electron-withdrawing groups. studypug.com The presence of both electron-donating (pyrrole) and electron-withdrawing moieties within the same molecule creates a "push-pull" system. This intramolecular charge transfer character is a widely employed strategy in the design of organic electronic materials to tune the energy levels (HOMO and LUMO), which in turn influences the injection of charge carriers, their transport, and the color of light emission in OLEDs. researchgate.netmdpi.com

While direct experimental data on the application of this compound in OLEDs is not extensively documented in public literature, its structural motifs are analogous to other organic molecules that have been investigated for such purposes. Theoretical studies, often employing Density Functional Theory (DFT), are a common first step to predict the electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics, of novel compounds. researchgate.netmdpi.com Such computational screening helps in identifying promising candidates for synthesis and subsequent experimental validation.

The potential of this compound can be summarized in the following key points:

Hole Transport: The electron-donating pyrrole ring is expected to facilitate hole injection and transport.

Tunable Electronics: The combination of electron-donating and electron-withdrawing groups allows for the tuning of HOMO/LUMO energy levels.

Intramolecular Charge Transfer: The "push-pull" nature of the molecule could lead to interesting photophysical properties, potentially influencing the emission color and efficiency in an OLED.

Future Perspectives and Challenges in the Research of 3 2 Formyl 1h Pyrrol 1 Yl 4 Methylbenzoic Acid

Emerging Methodologies for Synthesis and Characterization

The synthesis and characterization of complex organic molecules are continually evolving, driven by the need for efficiency, sustainability, and detailed structural elucidation. For a molecule like 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, future synthetic and analytical strategies are poised to leverage these advancements.

Synthesis:

Traditional methods for constructing the N-aryl pyrrole (B145914) core, such as the Paal-Knorr or Hantzsch syntheses, are being supplemented and, in some cases, replaced by more sophisticated and "green" methodologies. researchgate.netsemanticscholar.org Emerging synthetic routes that could be applied to this target molecule include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals are instrumental in forming C-N bonds. Methodologies like the Buchwald-Hartwig amination could be adapted to couple a substituted pyrrole with a benzoic acid derivative, offering a modular and versatile approach.

Multicomponent Reactions: One-pot reactions that combine three or more starting materials to form a complex product are gaining traction due to their high atom economy and efficiency. researchgate.net Designing a multicomponent reaction to assemble the pyrrole and benzoic acid moieties simultaneously would represent a significant advancement.

Photoredox Catalysis: Visible-light-mediated reactions offer a milder and more sustainable alternative to traditional thermal methods for forging complex bonds. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and yield for multistep syntheses.

Characterization:

Beyond standard spectroscopic techniques like NMR and IR, a comprehensive understanding of this compound would necessitate advanced characterization methods:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals, especially in a molecule with multiple aromatic protons.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular connectivity and conformation in the solid state.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns and gain further structural insights.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, molecular orbitals, and reactivity, complementing experimental findings. dntb.gov.ua

Emerging Synthesis Methodologies
MethodologyDescriptionPotential Advantages
Metal-Catalyzed Cross-CouplingFormation of C-N bonds using transition metal catalysts.High efficiency, broad substrate scope, and modularity.
Multicomponent ReactionsOne-pot synthesis involving three or more reactants.High atom economy, reduced waste, and operational simplicity.
Photoredox CatalysisUse of visible light to initiate chemical reactions.Mild reaction conditions and sustainable energy source.
Flow ChemistryContinuous synthesis in a reactor.Enhanced safety, scalability, and precise process control.

Challenges in Bridging Theoretical and Experimental Findings

A significant challenge in modern chemistry lies in the synergy between computational predictions and experimental validation. researchgate.net While theoretical chemistry provides powerful tools for predicting molecular properties and reaction outcomes, discrepancies with real-world results are not uncommon.

For this compound, potential challenges include:

Conformational Complexity: The rotational freedom around the C-N bond connecting the pyrrole and benzene (B151609) rings can lead to multiple low-energy conformations. Accurately predicting the dominant conformation in solution or the solid state can be computationally demanding and requires sophisticated models that account for solvent effects.

Predicting Reactivity: While DFT can predict sites of electrophilic and nucleophilic attack, the actual reactivity can be influenced by subtle steric and electronic factors not fully captured by the models. For instance, the reactivity of the formyl group could be modulated by the electronic nature of the substituted benzoic acid ring.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact reaction rates and equilibria. Implicit and explicit solvent models in computational chemistry are continuously being refined, but accurately modeling these interactions remains a challenge.

Spectroscopic Correlation: While computational methods can predict NMR and IR spectra with reasonable accuracy, achieving a perfect match with experimental data often requires empirical scaling factors and can be complicated by intermolecular interactions in the condensed phase. dntb.gov.ua

Overcoming these challenges necessitates a close feedback loop between computational and experimental chemists, where theoretical predictions guide experimental design, and experimental results are used to refine and validate computational models.

Interdisciplinary Research Opportunities and Collaborations

The hybrid nature of this compound, containing both a pyrrole and a benzoic acid moiety, opens up a wide range of interdisciplinary research opportunities. nih.govjetir.org

Medicinal Chemistry: Both pyrrole and benzoic acid derivatives are prevalent scaffolds in pharmaceuticals. nih.govmdpi.comresearchgate.net This compound could serve as a starting point for the design of novel therapeutic agents. For example, pyrrole-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com Collaborations with biologists and pharmacologists would be essential to screen this compound and its derivatives for potential therapeutic applications.

Materials Science: The aromatic and functionalized nature of the molecule makes it a potential building block for advanced materials. researchgate.net Potential applications could include the development of organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. Research in this area would benefit from collaborations with materials scientists and engineers.

Catalysis: The nitrogen atom in the pyrrole ring and the carboxylic acid group could act as coordinating sites for metal ions, suggesting potential applications in catalysis. The molecule could be explored as a ligand for homogeneous catalysis or as a precursor for heterogeneous catalysts.

Long-Term Research Outlook for the Compound and its Chemotype

The long-term research outlook for this compound and its chemotype is promising, driven by the continued importance of heterocyclic compounds in various scientific disciplines.

Future research directions are likely to focus on:

Library Synthesis and Screening: The development of a diverse library of analogs by modifying the substituents on both the pyrrole and benzoic acid rings. This would allow for systematic structure-activity relationship (SAR) studies to identify compounds with optimized properties for specific applications.

Development of Novel Bioactive Agents: Given the rich pharmacology of pyrrole-containing molecules, a significant long-term goal would be the development of new drugs based on this scaffold. nih.gov This would involve extensive preclinical and potentially clinical studies.

Design of Functional Materials: Further exploration of the photophysical and electronic properties of this chemotype could lead to the design of novel organic materials with tailored properties for applications in electronics and photonics. rsc.org

Exploration of Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions could be exploited to create novel supramolecular assemblies with interesting architectures and functions.

Q & A

Q. What are the recommended synthetic routes for 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, and how can purity be optimized?

A multi-step approach is typically employed:

  • Step 1 : Condensation of a pyrrole-aldehyde precursor with a methyl-substituted benzoic acid derivative. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution may be used to attach the pyrrole moiety to the benzoic acid backbone .
  • Step 2 : Formylation of the pyrrole ring using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 2-formyl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: EtOAc/hexane) ensures >95% purity. LCMS and ¹H NMR (DMSO-d₆ or CDCl₃) are critical for verifying structural integrity .

Q. How is the compound characterized to confirm its structural identity?

  • ¹H NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.8–8.2 ppm), and methyl groups (δ ~2.3–2.6 ppm) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a related compound (C₁₃H₁₂N₂O₃) showed [M+H]⁺ at m/z 311.1 with 94.77% LCMS purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity (>97%) .

Q. What in vitro assays are used to screen for antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) strains. Hydrazone derivatives of similar benzoic acids showed MICs as low as 2–8 µg/mL against drug-resistant pathogens .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial potency?

  • Substituent modifications : Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the benzoic acid or pyrrole ring enhances membrane penetration. For example, 4-fluorophenyl analogs exhibited 4-fold lower MICs against MRSA compared to unsubstituted derivatives .
  • Hydrazone derivatization : Condensing the formyl group with hydrazines improves solubility and target binding. A 2,4-difluorophenyl hydrazone derivative demonstrated 99% inhibition of A. baumannii biofilm formation .

Q. What mechanistic insights exist for its antibacterial activity?

  • Target identification : Competitive binding assays suggest inhibition of bacterial topoisomerase IV or penicillin-binding proteins (PBPs). Molecular docking studies (e.g., AutoDock Vina) predict strong interactions with the active site of S. aureus PBP2a (binding energy: −9.2 kcal/mol) .
  • Resistance profiling : Serial passage assays under sub-MIC conditions monitor resistance development. Related compounds showed no resistance after 20 generations, indicating low propensity for mutation .

Q. How do metabolic and toxicity studies inform preclinical development?

  • In vitro metabolism : Incubation with human liver microsomes (HLMs) identifies primary metabolites. For example, hydroxylation at the methyl group (CYP3A4-mediated) and glucuronidation are common pathways .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (IC₅₀ > 100 µM for antimicrobial derivatives) .

Q. How should researchers address contradictory data in biological activity?

  • Assay variability : Differences in bacterial strain virulence (e.g., S. aureus USA300 vs. ATCC 29213) or culture media (Mueller-Hinton vs. CAMHB) can alter MIC results. Standardize protocols using CLSI guidelines .
  • Structural confirmation : Re-synthesize disputed compounds and verify purity via ¹H NMR and HRMS to rule out impurities (e.g., unreacted starting materials) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) and storage (desiccated, −20°C) to minimize batch-to-batch variability .
  • Advanced Analytics : Use LC-MS/MS for metabolite identification in ADME studies and surface plasmon resonance (SPR) for real-time target-binding kinetics .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.